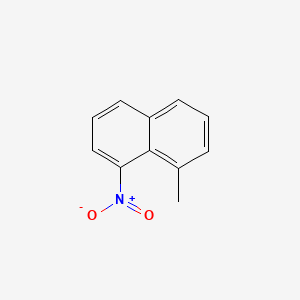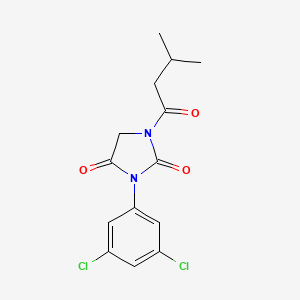
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt involves two main steps:
Esterification Reaction: Maleic anhydride reacts with isodecyl alcohol to form isodecyl maleate.
Sulfonation Reaction: The isodecyl maleate is then reacted with sodium bisulfite to produce the final product.
Industrial production of this compound typically follows these steps under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form butanedioic acid and isodecyl alcohol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cleaning agents, personal care products, and industrial cleaners due to its excellent emulsifying and dispersing properties
Mécanisme D'action
The primary mechanism of action of butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. It achieves this by aligning at the interface of water and oil, reducing the interfacial tension and stabilizing emulsions .
Comparaison Avec Des Composés Similaires
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt is unique among surfactants due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another widely used surfactant, but with a different hydrophobic tail.
Sodium laureth sulfate (SLES): Commonly used in personal care products, but with a different ethoxylated structure.
Disodium cocoamphodiacetate: A milder surfactant used in personal care products, with a different amphoteric structure
These compounds share similar surfactant properties but differ in their specific applications and performance characteristics.
Propriétés
Numéro CAS |
37294-49-8 |
|---|---|
Formule moléculaire |
C14H24Na2O7S |
Poids moléculaire |
382.38 g/mol |
Nom IUPAC |
disodium;4-(8-methylnonoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C14H26O7S.2Na/c1-11(2)8-6-4-3-5-7-9-21-13(15)10-12(14(16)17)22(18,19)20;;/h11-12H,3-10H2,1-2H3,(H,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
XGWOIOIVSZIIKJ-UHFFFAOYSA-L |
SMILES |
CC(C)CCCCCCCO.C(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
SMILES canonique |
CC(C)CCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
37294-49-8 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)







![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)
